5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione
Overview
Description
5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound 5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione, due to its structural complexity and the presence of a piperazine moiety, is of significant interest in scientific research. Piperazine and its analogues have been extensively studied for their medicinal properties, including anti-mycobacterial activities. These studies have demonstrated the potential of piperazine-based compounds in addressing multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis (MTB) (Girase et al., 2020).
Antipsychotic and Mood Disorder Treatment
Lurasidone, a compound structurally related to the one , showcases the therapeutic relevance of such chemicals in psychiatric and mood disorders. It has been recognized for its efficacy and safety in treating psychotic and mood disorders, exemplifying the broader potential of piperazine derivatives in medical applications (Pompili et al., 2018).
Binding Affinity and Pharmacophoric Studies
Research on arylcycloalkylamines, such as phenyl piperidines and piperazines, has provided insight into their role as pharmacophoric groups. These studies have identified improvements in potency and selectivity of binding affinity at D(2)-like receptors, further underscoring the importance of structural features like those found in this compound for medicinal chemistry (Sikazwe et al., 2009).
Novel Psychoactive Substances (NPS)
The compound's structural components, particularly the piperazine moiety, have been the focus of studies investigating novel psychoactive substances (NPS). Such research aims to understand the availability, prevalence of use, desired effects, and potential for dependence, providing valuable insights into the pharmacological and toxicological profiles of NPS (Siddiqi et al., 2015).
DNA Interaction Studies
Compounds with structural similarities have been explored for their ability to bind to DNA, offering a pathway for the development of therapeutic agents targeting genetic material. For example, Hoechst 33258 and its analogues have shown strong binding affinity to the minor groove of double-stranded DNA, demonstrating the potential for such compounds in biomedical research (Issar & Kakkar, 2013).
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-16-3-1-14(2-4-16)15-11-18(24)17(19(25)12-15)13-22-7-10-23-8-5-21-6-9-23/h1-4,13,15,21,24H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXKSQDEQICJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.